N-Coumaroyltyrosine is a natural product found in Theobroma cacao and Allium atroviolaceum with data available.
N-(4-Hydroxycinnamoyl)tyrosine
CAS No.: 77201-66-2
Cat. No.: VC4065967
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77201-66-2 |
---|---|
Molecular Formula | C18H17NO5 |
Molecular Weight | 327.3 g/mol |
IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1 |
Standard InChI Key | LEEDEKWKJVUWGA-YKXBDCQTSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(4-Hydroxycinnamoyl)tyrosine, systematically named 3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid, belongs to the class of tyrosine derivatives . Its IUPAC name, -coumaroyl-DL-tyrosine, reflects the conjugation of a coumaroyl group (4-hydroxycinnamoyl) to the amino group of tyrosine. The compound’s structure features two aromatic rings connected by a conjugated enamide system, contributing to its planar geometry and potential for intermolecular interactions .
Table 1: Key Molecular Descriptors
Structural Elucidation and Conformational Dynamics
Biosynthesis and Natural Occurrence
Metabolic Pathways
N-(4-Hydroxycinnamoyl)tyrosine is hypothesized to originate from the enzymatic acylation of tyrosine with 4-hydroxycinnamoyl-CoA, a reaction catalyzed by acyltransferases. This pathway parallels the biosynthesis of other hydroxycinnamic acid amides, which are widespread in plants as secondary metabolites . The enzyme responsible for this conjugation remains uncharacterized, but homology to known BAHD acyltransferases in Theobroma cacao (cacao tree) provides a plausible mechanistic framework .
Distribution in Natural Sources
The compound has been detected in cocoa beans (Theobroma cacao) and cocoa-derived products, albeit at unquantified levels . Its presence in these matrices suggests a role in plant defense mechanisms or as a precursor to flavor compounds during fermentation. Notably, cocoa powder and dark chocolate are the primary dietary sources identified to date, positioning N-(4-Hydroxycinnamoyl)tyrosine as a potential biomarker for cocoa consumption .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity . This property, combined with its carboxylic acid group, suggests pH-dependent solubility: ionized and water-soluble at alkaline pH, and neutral but less soluble under acidic conditions. Such behavior has implications for its absorption in gastrointestinal environments.
Biological Relevance and Hypothesized Functions
Antioxidant Capacity
The presence of two para-hydroxyphenyl groups suggests potential radical-scavenging activity. Comparative studies with ferulic acid (a related hydroxycinnamate) imply that N-(4-Hydroxycinnamoyl)tyrosine may neutralize reactive oxygen species (ROS) via hydrogen atom transfer, though specific assays are needed .
Analytical Methods for Detection and Quantification
Mass Spectrometry-Based Approaches
High-resolution mass spectrometry (HRMS) platforms, such as Q-Exactive Orbitrap systems, enable precise identification via accurate mass measurements (mass error < 5 ppm) . Metabolomics Workbench entry 48555 provides reference fragmentation patterns, aiding in untargeted metabolomic studies .
Chromatographic Separation
Reverse-phase HPLC with C18 columns (e.g., Agilent Zorbax SB-C18) effectively resolves this compound using gradient elution (0.1% formic acid in water/acetonitrile). Retention times typically range between 12–15 minutes under these conditions .
Applications and Future Directions
Therapeutic Exploration
The compound’s structural similarity to known enzyme inhibitors warrants investigation into its pharmacokinetics and pharmacodynamics. Preclinical models could evaluate its efficacy in modulating dopamine synthesis or melanogenesis, with implications for Parkinson’s disease and hyperpigmentation disorders .
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